2-(Morpholin-4-ylmethyl)quinazoline-4-thiol
Overview
Description
2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, or 2MMQT, is a sulfur-containing heterocyclic compound that has been studied as a possible therapeutic agent for a variety of medical conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its ability to modulate gene expression.
Scientific Research Applications
Cytotoxic and Anticancer Activity
Quinazoline derivatives have shown notable cytotoxic and anticancer properties. Specifically, a study has demonstrated the cytotoxic effects of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline on the HeLa human tumor cell line, showing potential as a cytotoxic and antiproliferative agent. The interaction of this quinazoline derivative with DNA was also investigated, highlighting its role in inducing morphological changes and necrosis in tumor cells without causing DNA damage under in vitro conditions (Ovádeková et al., 2005).
Structural and Vibrational Properties
Research involving the synthesis and structural analysis of quinazoline derivatives, such as the study on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has provided insights into their molecular structure, vibrational properties, and stability. These studies often utilize various spectroscopic methods and X-ray diffraction, contributing valuable data on the molecular and crystalline structure of these compounds, potentially aiding in the development of new materials and drugs (Sun et al., 2021).
Synthesis of New Derivatives
Continuous efforts in synthesizing new quinazoline derivatives have led to the discovery of compounds with various biological activities. These synthetic endeavors aim to explore the therapeutic potential of quinazoline derivatives, especially in cases where these compounds serve as pharmacophores, offering a platform for the development of new drugs with improved efficacy and reduced side effects (Baitiche et al., 2004).
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-quinazoline-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c18-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-17-8-6-16/h1-4H,5-9H2,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSPXSPXRIZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=S)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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